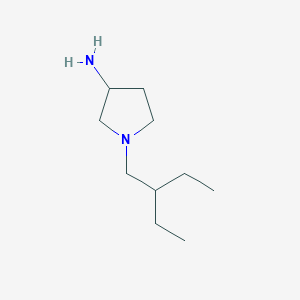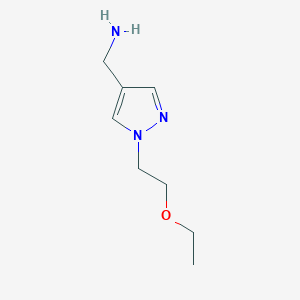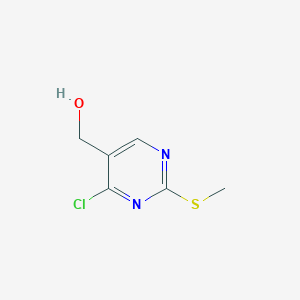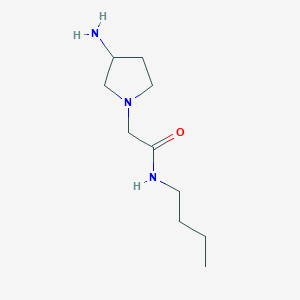
1-(2-Ethylbutyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(2-Ethylbutyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(2-Ethylbutyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The pyrrolidine ring in 1-(2-Ethylbutyl)pyrrolidin-3-amine is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can react with water to form substituted ammonium ions and hydroxide ions . The specific reactions that 1-(2-Ethylbutyl)pyrrolidin-3-amine undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
Amines, like 1-(2-Ethylbutyl)pyrrolidin-3-amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical and chemical properties of 1-(2-Ethylbutyl)pyrrolidin-3-amine, such as its boiling point, solubility, and reactivity, are not provided in the search results.Aplicaciones Científicas De Investigación
Overview of Pyrrolidine Compounds in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is widely utilized in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold is advantageous due to the efficient exploration of the pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. The review by Petri et al. (2021) highlights the bioactive molecules characterized by the pyrrolidine ring, emphasizing the significance of stereochemistry and the spatial orientation of substituents in determining the biological profile of drug candidates. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).
Biogenic Amines and Their Role in Food Safety
Biogenic amines in fish, including histamine, cadaverine, and putrescine, play crucial roles in food safety and quality. While histamine is associated with scombroid food poisoning, cadaverine and putrescine may potentiate its toxicity. The review by Bulushi et al. (2009) discusses the significance of these amines in food intoxication, spoilage, and the formation of nitrosamines, highlighting the need for understanding their relationships to ensure the safety of fish products (Bulushi et al., 2009).
Advanced Amines in Synthesis and Industrial Applications
Tertiary butanesulfinamide has emerged as a standard chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Philip et al. (2020) provide an overview of using tert-butanesulfinamide in asymmetric N-heterocycle synthesis, covering literature from 2010 to 2020. This review demonstrates how chiral sulfinamides facilitate the synthesis of diverse piperidines, pyrrolidines, and azetidines, which are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Degradation of Nitrogen-Containing Compounds via Advanced Oxidation
The degradation of nitrogen-containing amino and azo compounds, which are prevalent in various industrial sectors and known for their resistance to conventional degradation processes, can be effectively managed through advanced oxidation processes. Bhat and Gogate (2021) review the degradation of aromatic and aliphatic amines, N-containing dyes, and pesticides, highlighting the efficacy of advanced oxidation in mineralizing these compounds to enhance water treatment schemes (Bhat & Gogate, 2021).
Direcciones Futuras
The pyrrolidine ring, a key feature of 1-(2-Ethylbutyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new synthetic strategies .
Propiedades
IUPAC Name |
1-(2-ethylbutyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWFTWCOZFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)
![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)